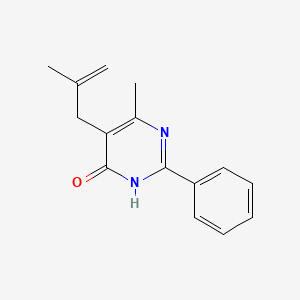

6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol

Description

6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 2, a methyl group at position 6, and a 2-methylprop-2-en-1-yl (isoprenyl) substituent at position 4. Pyrimidine derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.

Properties

IUPAC Name |

4-methyl-5-(2-methylprop-2-enyl)-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10(2)9-13-11(3)16-14(17-15(13)18)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSRFXVABQXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group at position 4 in the target compound contrasts with thioxo, chloro, or carbonyl groups in analogs (e.g., ’s compounds 2a,b and 4a–d). The isoprenyl group at position 5 introduces steric bulk and lipophilicity, differing from the furochromenylideneamino () or oxadiazole () groups. This could improve membrane permeability but reduce specificity for certain enzymatic pockets .

Biological Activity: Compounds with furochromenylideneamino substituents () demonstrated significant analgesic and anti-inflammatory effects, likely due to interactions with cyclooxygenase (COX) or cytokine pathways. The absence of such bulky substituents in the target compound suggests divergent activity profiles . Dihydropyrimidin-2-ones () exhibited antimicrobial activity, attributed to their oxadiazole and pyrazole moieties. The fully aromatic pyrimidin-4-ol core of the target compound may lack this activity unless paired with similar heterocyclic groups .

The isoprenyl group likely requires specialized alkylation or coupling strategies .

Implications for Research and Development

The unique combination of substituents in 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol positions it as a candidate for further pharmacological exploration. Comparative data suggest:

- Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro, oxadiazole) at position 4 or 6 could enhance antimicrobial or anti-inflammatory efficacy, as seen in analogs .

- Pharmacokinetic Considerations : The hydroxyl group may improve aqueous solubility, but the isoprenyl moiety could necessitate formulation adjustments to mitigate rapid metabolism.

Biological Activity

6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical formula for 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol is . The compound includes a pyrimidine ring substituted with a methyl group and an allyl side chain, which may influence its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies on related pyrimidine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Case Study:

In a study conducted by Zhang et al. (2020), a series of pyrimidine derivatives were evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that compounds with allyl substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts, suggesting that 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol may share similar properties .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Pyrimidine derivatives are known to possess antibacterial and antifungal properties.

Research Findings:

A study published in the Journal of Medicinal Chemistry reported that specific pyrimidine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

The exact mechanism by which 6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.